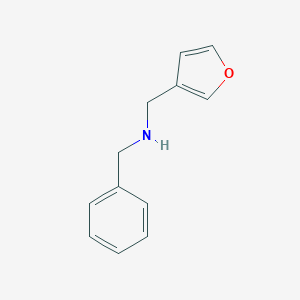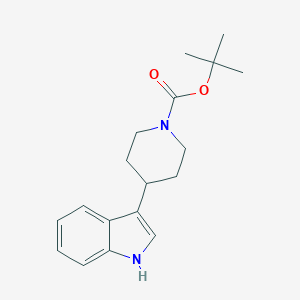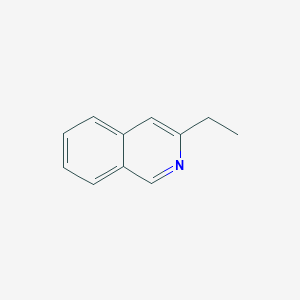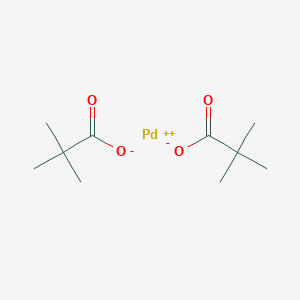
ピバリン酸パラジウム(II)
概要
説明
Palladium(II) pivalate, also known as 2,2-dimethylpropanoic acid palladium(II) salt, is a coordination compound with the chemical formula C10H18O4Pd. It is a palladium complex where the palladium ion is coordinated with pivalate ligands. This compound is widely used as a catalyst in various organic reactions due to its stability and reactivity.
科学的研究の応用
Palladium(II) pivalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, C-H activation, and cyclization reactions. Its stability and reactivity make it a valuable tool in synthetic chemistry.
Biology: Palladium(II) pivalate is used in the development of new drugs and bioactive molecules. Its ability to catalyze complex organic transformations is leveraged in the synthesis of pharmaceutical compounds.
Medicine: Research into palladium-based drugs has shown potential for treating certain types of cancer and other diseases. Palladium(II) pivalate is studied for its role in these therapeutic applications.
Industry: In industrial applications, palladium(II) pivalate is used in the production of fine chemicals, agrochemicals, and electronic materials. Its catalytic properties are exploited in various manufacturing processes.
作用機序
Target of Action
Palladium(II) pivalate primarily targets carbon-hydrogen (C-H) bonds . It acts as a catalyst in various chemical reactions, particularly those involving C-H activation .
Mode of Action
The compound interacts with its targets through a process known as C-H activation . This involves the breaking of a C-H bond and the formation of a new bond with the palladium atom . The presence of a proximal bidentate directing group controls the cyclization pathway .
Biochemical Pathways
Palladium(II) pivalate affects several biochemical pathways. It is involved in the aerobic cyclization of acrylic acid with alkenes , benzylation of heterocycles with benzyl chlorides , intramolecular direct arylation reactions , and regioselective oxidative arene cross-coupling .
Result of Action
The action of palladium(II) pivalate results in the formation of new chemical compounds. For instance, it can catalyze the cyclopropanation of olefins with ethyl diazoacetate, leading to the formation of cyclopropane . It also facilitates the formation of five- and six-membered carbo- and heterocycles .
Action Environment
The action of palladium(II) pivalate can be influenced by various environmental factors. For example, the rates of the cyclopropanation reactions are significantly higher for the acetate-based catalysts than for the pivalate derivatives . This suggests that the main catalytic species are carboxylate-containing palladium complexes .
準備方法
Synthetic Routes and Reaction Conditions: Palladium(II) pivalate can be synthesized through the reaction of palladium(II) acetate with pivalic acid. The reaction typically involves refluxing palladium(II) acetate in a solution of pivalic acid under an inert atmosphere. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: In industrial settings, palladium(II) pivalate is produced by similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions: Palladium(II) pivalate is known to undergo various types of reactions, including:
Oxidation: It can participate in oxidative addition reactions, where the palladium center is oxidized, and new bonds are formed.
Reduction: Palladium(II) pivalate can be reduced to palladium(0) species, which are active catalysts in many organic transformations.
Substitution: The pivalate ligands can be substituted by other ligands, allowing the formation of different palladium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, peroxides, and halogens.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands like phosphines and amines.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative addition reactions can lead to the formation of palladium(IV) complexes, while reduction reactions typically yield palladium(0) species.
類似化合物との比較
- Palladium(II) acetate
- Palladium(II) trifluoroacetate
- Palladium(II) acetylacetonate
- Palladium(II) chloride
- Palladium(II) hexafluoroacetylacetonate
特性
IUPAC Name |
2,2-dimethylpropanoate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZTSLSNQZYEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648008 | |
| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106224-36-6 | |
| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | palladium(II) pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Palladium(II) Pivalate?
A1: While the abstracts don't provide detailed spectroscopic data, one can infer some structural information. The paper titled "Structure of palladium (II) pivalate" [] likely delves into the crystallographic structure determined using techniques like X-ray diffraction. Palladium(II) Pivalate is a coordination complex where Palladium(II), in its +2 oxidation state, is coordinated to pivalate ligands. Pivalate is the common name for the anion of pivalic acid (2,2-dimethylpropanoic acid). The exact structure, including the coordination geometry around the Palladium center and the arrangement of ligands, would be elucidated in the full research paper.
Q2: Are there any reported applications of Palladium(II) Pivalate?
A2: While the abstracts do not explicitly mention applications, the very existence of these studies suggests potential uses. Palladium compounds, including carboxylates like Palladium(II) Pivalate, are often investigated for their catalytic properties []. Palladium is a well-known catalyst in various organic reactions, notably cross-coupling reactions. Therefore, it is plausible that researchers are exploring the potential of Palladium(II) Pivalate as a catalyst in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





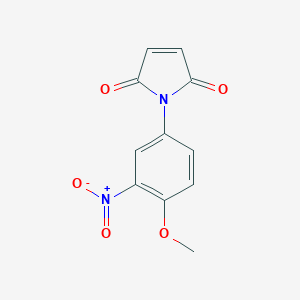
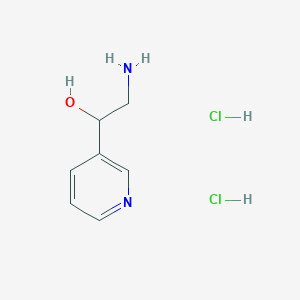
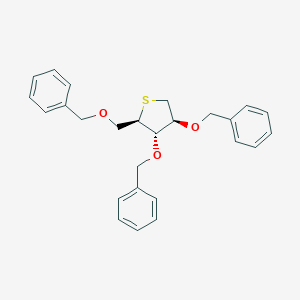
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
